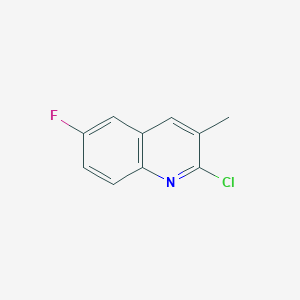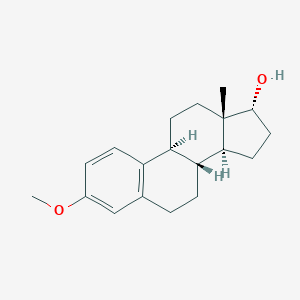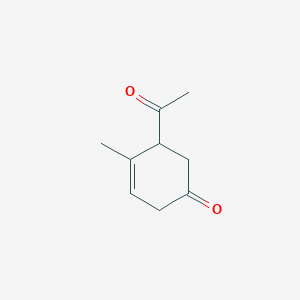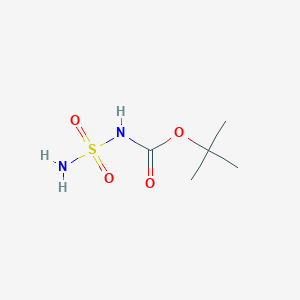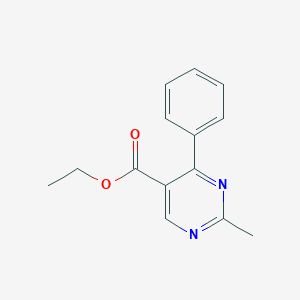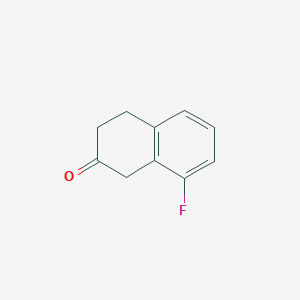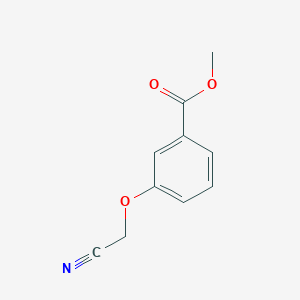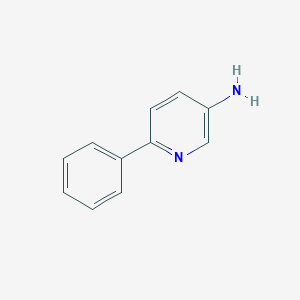
6-Phénylpyridin-3-amine
Vue d'ensemble
Description
6-Phenylpyridin-3-amine (6-PP) is a synthetic compound that has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 6-PP has been synthesized in a number of ways, including the use of a variety of reagents, catalysts, and solvents. It has been used as a substrate for a variety of enzymatic reactions, and its mechanism of action has been studied in detail. 6-PP has also been used in a variety of laboratory experiments to study its biochemical and physiological effects, and to explore its potential applications in the future.
Applications De Recherche Scientifique
Médecine : Inhibiteurs de la BACE1 pour la maladie d’Alzheimer
La 6-Phénylpyridin-3-amine joue un rôle dans le développement des inhibiteurs de la BACE1, qui sont essentiels pour le traitement de la maladie d’Alzheimer. La partie pyridine de ce composé sert d’échafaudage dans la conception de médicaments, contribuant à l’inhibition de l’enzyme β-sécrétase impliquée dans la formation de plaques amyloïdes .
Science des matériaux : Matériaux fonctionnels avancés
En science des matériaux, la this compound est utilisée pour synthétiser des matériaux fonctionnels en raison de son noyau pyridinique stable. Ce composé peut être incorporé dans des polymères ou des revêtements pour conférer des propriétés chimiques spécifiques, telles qu’une stabilité thermique accrue ou une conductivité électrique .
Synthèse chimique : Ligand pour la catalyse
Ce composé est souvent utilisé comme ligand en synthèse organique. Sa capacité à former des complexes avec des ions métalliques le rend précieux dans les réactions catalytiques et les études de chimie de la complexation métallique, qui est fondamentale dans les procédés chimiques industriels .
Agriculture : Biostimulants pour l’amélioration des cultures
Bien qu’il ne soit pas directement lié à la this compound, l’application de dérivés de la pyridine comme biostimulants en agriculture est remarquable. Ils peuvent améliorer les performances des cultures, l’efficacité d’utilisation des nutriments et la tolérance au stress, ce qui pourrait inspirer de futures applications agricoles de ce composé .
Science de l’environnement : Analyse des amines atmosphériques
La this compound pourrait être importante en science de l’environnement pour étudier les processus de transformation des amines atmosphériques. Comprendre son comportement pourrait aider à évaluer son impact sur la formation des aérosols et la qualité de l’air .
Recherche pharmaceutique : Développement de médicaments
En recherche pharmaceutique, la this compound est un intermédiaire précieux. Son noyau pyridinique est un motif courant dans de nombreux médicaments, et ses dérivés sont explorés pour diverses applications thérapeutiques, y compris les activités anticancéreuses et antimicrobiennes .
Biotechnologie : Bioessais et capteurs
Le potentiel du composé en biotechnologie réside dans son intégration dans les bioessais et les capteurs. Ses propriétés structurelles pourraient être exploitées pour développer des systèmes de détection sensibles pour les molécules biologiques ou les contaminants environnementaux .
Orientations Futures
While specific future directions for 6-Phenylpyridin-3-amine were not found in the search results, it’s worth noting that therapeutic peptides, which include amines, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for 6-Phenylpyridin-3-amine in the field of therapeutic peptides.
Propriétés
IUPAC Name |
6-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQYTXJLWGVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376534 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126370-67-0 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
